Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate
Description
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate (CAS: 71208-54-3) is a deuterated malonate derivative with a molecular formula of C₂₀H₂₄ClNO₄ . The compound features a tetrahydrocarbazolyl core substituted with a chloro group at the 6-position and a deuterated methyl-malonate moiety at the 2-position. The "d3" designation indicates the presence of three deuterium atoms, likely replacing hydrogen in the methyl group, which enhances its utility in pharmacokinetic studies or as a stable isotopic tracer in research .
Properties
IUPAC Name |
diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZVIIPTMHYNQ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 malonate is a synthetic compound characterized by its complex structure and potential biological activities. This compound, with the molecular formula and CAS number 1189709-87-2, is notable for its applications in pharmacological research and its role as a labeled intermediate in the synthesis of other compounds.
- Molecular Weight : 376.85 g/mol
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol
- Physical State : Powder
- Color : Off-white
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antitumor Activity : Preliminary studies suggest that derivatives of carbazole compounds exhibit significant antitumor properties. The structural modifications in diethyl malonate derivatives can enhance their cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Compounds similar to diethyl malonate have shown neuroprotective properties in models of neurodegenerative diseases. They may modulate neurotransmitter systems or reduce oxidative stress.
- Antimicrobial Properties : Some studies have indicated that carbazole derivatives possess antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibitory effects on cancer cell lines | |
| Neuroprotection | Protective effects in neurodegenerative models | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various carbazole derivatives, it was found that diethyl malonate derivatives showed significant inhibition of proliferation in human cancer cell lines. The study attributed this effect to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
Research involving animal models of Alzheimer's disease demonstrated that compounds structurally related to this compound provided neuroprotection by reducing amyloid-beta aggregation and enhancing cholinergic signaling.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Research
Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 malonate has been investigated for its potential as an anticancer agent. Its structural similarity to other carbazole derivatives suggests that it may exhibit cytotoxic properties against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study : A study evaluating the cytotoxic effects of carbazole derivatives found that certain modifications to the carbazole structure enhanced their activity against breast and lung cancer cell lines. The introduction of chloro and malonate groups may similarly enhance the biological activity of diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 malonate .
2. Neuropharmacology
The compound's structure indicates potential neuropharmacological applications. Carbazole derivatives are known to interact with neurotransmitter systems and may exhibit neuroprotective effects. Research into related compounds has demonstrated their ability to modulate dopamine and serotonin receptors, which could be beneficial in treating neurodegenerative diseases or mood disorders .
Case Study : A related study highlighted the neuroprotective effects of a similar carbazole derivative in models of Parkinson's disease. The compound was shown to reduce oxidative stress and improve motor function in treated subjects .
Synthesis and Derivatives
Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 malonate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various derivatizations that can lead to compounds with enhanced bioactivity.
Synthesis Pathways :
- The synthesis typically involves the reaction of 6-chloro-1H-carbazole derivatives with diethyl malonate under basic conditions.
- Further modifications can introduce additional functional groups that may enhance solubility or biological activity.
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 malonate. Preliminary studies indicate that it does not meet GHS hazard criteria for acute toxicity at certain concentrations . However, comprehensive toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Comparison
The compound’s structural uniqueness arises from its tetrahydrocarbazolyl-deuterated malonate framework. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Deuterium Substitution: The deuterated methyl group in the target compound may reduce metabolic degradation rates compared to non-deuterated analogs, a common strategy in drug design to prolong half-life .
- Core Heterocycles: The tetrahydrocarbazolyl core distinguishes it from benzoxazolyl (Compound 5h) or simple malonate esters.
- Functional Groups : The chloro and nitro groups in analogs (e.g., Compound 5h) increase electrophilicity, influencing reactivity in synthetic pathways .
Physicochemical and Bioactivity Comparison
Table 2: Functional and Bioactivity Insights
Bioactivity Clustering:
highlights that structurally similar compounds cluster in bioactivity profiles. While the deuterated compound’s exact targets are unspecified, its carbazolyl core may align with bioactive carbazole derivatives (e.g., kinase inhibitors or DNA intercalators). Deuterium could further modulate interactions with cytochrome P450 enzymes, altering metabolism .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate, and how does deuterium labeling influence its stability?
- Methodology : The compound is synthesized via alkylation of diethyl malonate enolates with a deuterated carbazolylmethyl electrophile. The deuterium label (d3) at the methyl position is introduced using deuterated reagents (e.g., D₂O or CD₃I) during intermediate steps. Isotopic labeling enhances metabolic stability and reduces hydrogen-deuterium exchange in polar solvents, as observed in deuterated malonate analogs .
- Key Considerations : Stability under reaction conditions (e.g., pH, temperature) should be monitored via ¹H/²H NMR to confirm isotopic integrity .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound, and how does deuterium affect spectral interpretation?
- Methodology :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., d3 vs. non-deuterated) and confirms molecular weight .
- NMR : ¹³C NMR identifies carbazole and malonate carbons, while ²H NMR quantifies deuterium incorporation. Deuterium splitting in ¹H NMR is absent, simplifying spectral analysis .
- Data Example :
| Technique | Non-deuterated (δ, ppm) | Deuterated (δ, ppm) |
|---|---|---|
| ¹H NMR | 3.65 (s, 2H, CH₂) | 3.65 (s, 0.3H, CHD₂) |
| ²H NMR | – | 3.65 (s) |
Q. How does the carbazole moiety influence the compound’s reactivity in Michael addition reactions?
- Methodology : The carbazole group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the α,β-unsaturated carbonyl system in malonate derivatives. Kinetic studies (e.g., UV-Vis monitoring of enolate formation) compare reactivity with non-carbazole analogs .
- Key Finding : Carbazole-containing malonates exhibit 2–3× faster enolate formation rates than alkyl-substituted analogs due to resonance stabilization .
Advanced Research Questions
Q. What are the kinetic isotope effects (KIEs) of deuterium in this compound during nucleophilic reactions, and how do they compare to non-deuterated analogs?
- Methodology :
- KIE Calculation : Compare reaction rates (k_H/k_D) for deuterated vs. non-deuterated compounds in model reactions (e.g., Claisen condensation). Use HPLC or GC-MS to quantify product ratios .
- Example : For malonate alkylation, KIEs of 1.5–2.0 are typical due to reduced zero-point energy in C-D bonds .
- Data Table :
| Reaction Type | k_H (s⁻¹) | k_D (s⁻¹) | KIE (k_H/k_D) |
|---|---|---|---|
| Enolate Alkylation | 0.45 | 0.25 | 1.8 |
| Michael Addition | 0.32 | 0.18 | 1.78 |
Q. How can isotopic labeling be leveraged to track mitochondrial uptake and malonate’s role in ischemia/reperfusion (I/R) injury models?
- Methodology :
- In Vivo Tracking : Administer deuterated malonate to animal models; use LC-MS/MS to quantify deuterated succinate (a malonate metabolite) in mitochondrial extracts .
- Mitochondrial Assays : Measure oxygen consumption rates (OCR) in isolated mitochondria treated with deuterated vs. non-deuterated malonate to assess competitive inhibition of succinate dehydrogenase (SDH) .
- Key Challenge : High malonate concentrations (≥10 mM) are required for SDH inhibition due to competitive binding; deuterated forms may require dose optimization .
Q. How do researchers reconcile discrepancies in toxicity data for malonate derivatives across studies?
- Methodology :
- Meta-Analysis : Apply ANOVA to compare toxicity endpoints (e.g., LD50, mitochondrial dysfunction) across studies, controlling for variables like dosing regimen and model species .
- Analog Read-Across : Use EPA’s malonate cluster data (e.g., dimethyl malonate toxicity) to predict risks for deuterated analogs, adjusting for isotopic effects .
Methodological Notes
- Statistical Analysis : Use two-factor ANOVA to assess interactions between malonate presence/absence and experimental variables (e.g., cell type, dose) .
- Data Contradictions : Address conflicting toxicity reports by standardizing assay conditions (e.g., pH, temperature) and validating findings with isotopic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
